Saponaceolide B
Description
Contextualization of Spiroketals and Triterpenoids in Biological Systems
Spiroketals are a class of organic compounds characterized by a spirocyclic structure containing two ketal functionalities. This structural motif is found in a wide array of natural products originating from diverse sources such as plants, insects, marine organisms, and fungi. acs.orgnih.gov The rigid and well-defined three-dimensional arrangement of spiroketals often serves as a scaffold for presenting various functional groups, which is crucial for their biological activity. mskcc.orgresearchgate.net Many spiroketal-containing natural products exhibit a range of biological properties, making them attractive targets for synthetic and medicinal chemists. nih.govmskcc.org
Triterpenoids represent one of the largest and most diverse classes of natural products, with over 14,000 known structures. frontiersin.org These compounds are derived from a 30-carbon precursor, squalene (B77637), and are widely distributed in the plant kingdom, as well as in some animals and marine organisms. frontiersin.orgmdpi.comresearchgate.net In biological systems, triterpenoids play crucial roles in defense against pathogens and herbivores. mdpi.com They have attracted considerable scientific interest due to their broad spectrum of pharmacological activities, including anti-inflammatory, antioxidant, antiviral, and anticancer properties. mdpi.comresearchgate.net
Discovery and Initial Isolation of Saponaceolide B
This compound was first isolated from the mushroom Tricholoma saponaceum, a species found in Northern Italy. mdpi.com Its discovery was part of broader investigations into the secondary metabolites of mushrooms belonging to the Tricholoma genus. nih.govscribd.com The isolation process typically involves extraction from the fruiting bodies of the mushroom with organic solvents like ethyl acetate (B1210297). scribd.commdpi.com Subsequent chromatographic techniques are then employed to separate and purify the individual compounds. mdpi.com this compound is a C30 terpenoid, and its structure was elucidated through extensive spectroscopic analysis. mdpi.comresearchgate.netnih.gov It has also been isolated from other Tricholoma species, including collections identified as T. terreum. mdpi.comresearchgate.netnih.gov
Significance of this compound in Contemporary Medicinal Chemistry Research
This compound is recognized for its potent cytotoxic activity against various human cancer cell lines, which has positioned it as a compound of interest for potential development as an antitumor drug. nih.govmdpi.com Research has shown its ability to inhibit the growth of cancer cells, including human colon adenocarcinoma cells. cabidigitallibrary.org The unique and complex structure of this compound, particularly its spiroketal moiety and the cis-disubstituted cyclohexane (B81311) unit, presents a significant challenge for total synthesis. mdpi.comresearchgate.net The successful total synthesis of (+)-Saponaceolide B has not only confirmed its absolute stereochemistry but has also opened avenues for the synthesis of analogues to explore structure-activity relationships. researchgate.netnih.gov Its biological activity and intricate structure continue to make it a relevant and important target in the field of medicinal chemistry and natural product synthesis. mdpi.comresearchgate.net
Structure
3D Structure
Properties
Molecular Formula |
C30H46O6 |
|---|---|
Molecular Weight |
502.7 g/mol |
IUPAC Name |
(3E)-3-[2-[(1S,3R)-3-[2-[(1R,4R)-1-hydroxy-4,6,6-trimethylspiro[2,5-dioxabicyclo[2.2.2]octane-3,6'-oxane]-3'-yl]ethyl]-2,2-dimethyl-6-methylidenecyclohexyl]ethylidene]oxolan-2-one |
InChI |
InChI=1S/C30H46O6/c1-20-7-10-23(26(2,3)24(20)12-9-22-14-18-33-25(22)31)11-8-21-13-15-30(34-19-21)28(6)16-17-29(32,36-30)27(4,5)35-28/h9,21,23-24,32H,1,7-8,10-19H2,2-6H3/b22-9+/t21?,23-,24-,28+,29+,30?/m0/s1 |
InChI Key |
SCWVCRCOVNDPJB-REYSLUJISA-N |
SMILES |
CC1(C(CCC(=C)C1CC=C2CCOC2=O)CCC3CCC4(C5(CCC(O4)(C(O5)(C)C)O)C)OC3)C |
Isomeric SMILES |
C[C@]12CC[C@](C(O1)(C)C)(OC23CCC(CO3)CC[C@@H]4CCC(=C)[C@@H](C4(C)C)C/C=C/5\CCOC5=O)O |
Canonical SMILES |
CC1(C(CCC(=C)C1CC=C2CCOC2=O)CCC3CCC4(C5(CCC(O4)(C(O5)(C)C)O)C)OC3)C |
Synonyms |
saponaceolide B |
Origin of Product |
United States |
Origin and Biosynthesis of Saponaceolide B
Natural Occurrence and Distribution in Fungal Species
The primary source of Saponaceolide B is fungi belonging to the genus Tricholoma, a group of ectomycorrhizal mushrooms found in woodlands across the globe. The distribution of this compound is not uniform across all Tricholoma species, and its presence has significant implications for the classification and identification of these fungi.
This compound was first isolated from the fruiting bodies of Tricholoma saponaceum, a mushroom known for its soapy odor. This discovery marked the initial identification of the saponaceolide family of terpenoids, which are characterized by a distinctive and complex carbon skeleton. Subsequent studies have consistently identified T. saponaceum as a reliable source of this compound and its structural analogs.
Following its initial discovery, this compound was also identified as a significant cytotoxic terpenoid in Tricholoma terreum. nih.gov Further investigations have revealed the presence of this compound in other species within the Tricholoma genus, suggesting a broader, yet specific, distribution. Research indicates that the presence of this compound appears to be limited to a few species within specific sections of the Tricholoma genus, namely Contextocutis (which includes T. saponaceum), Terrea, and Atrosquamosa. nih.gov
| Tricholoma Species | Section | This compound Presence |
|---|---|---|
| Tricholoma saponaceum | Contextocutis | Confirmed |
| Tricholoma terreum | Terrea | Confirmed |
| Tricholoma scalpturatum | Atrosquamosa | Reported |
The restricted distribution of this compound has led to its consideration as a chemotaxonomic marker for certain species within the Tricholoma genus. nih.gov The presence or absence of this compound can aid in the differentiation of morphologically similar species. However, this approach is not without its challenges. The high variability in the metabolite composition among different collections of the same species, and even within the same geographic area, can complicate species identification based solely on chemical profiles. nih.gov This variability underscores the need for a combined approach, integrating molecular data with chemical analysis for unambiguous mushroom identification. nih.gov For instance, some studies have reported conflicting findings regarding the terpenoid content of T. terreum collected from different regions, highlighting the complexities of fungal chemotaxonomy. nih.gov
Biosynthetic Pathways and Precursors
The intricate structure of this compound hints at a complex biosynthetic pathway. While the complete enzymatic sequence remains to be fully elucidated, scientific evidence points towards a squalene-derived origin.
Like other triterpenoids, the biosynthesis of this compound is believed to originate from the precursor squalene (B77637). This linear C30 hydrocarbon undergoes a series of enzymatic cyclizations and rearrangements to form the fundamental carbon skeleton of various triterpenes. The general pathway involves the cyclization of 2,3-oxidosqualene (B107256), a key intermediate in the biosynthesis of many sterols and triterpenes in fungi, plants, and animals. This cyclization is catalyzed by a class of enzymes known as oxidosqualene cyclases, which direct the folding of the squalene chain to produce a diverse array of cyclic structures.
The unique carbon skeleton of saponaceolides, which includes a central methylenecyclohexane (B74748) linked to two heterocyclic systems and a γ-lactone substituent, suggests a novel biosynthetic route that diverges from the more common triterpenoid (B12794562) pathways. It has been proposed that the saponaceolide and the related terreolide skeletons may derive from independent biosynthetic pathways. mdpi.com While a definitive pathway has not been established, a plausible biogenetic origin has been discussed in the context of the isolation of related compounds. The total synthesis of this compound has been achieved, which, while not a direct elucidation of the biosynthetic pathway, provides valuable insights into the chemical feasibility of forming its complex structure. Further research, potentially involving isotopic labeling studies and the characterization of the specific enzymes from Tricholoma species, is necessary to fully uncover the novel biosynthetic route leading to the C30 saponaceolide skeleton.
| Compound Name |
|---|
| This compound |
| Squalene |
| 2,3-oxidosqualene |
| Terreolide |
Biosynthetic Pathways and Precursors
Enzymatic Systems Involved in this compound Formation
The biosynthesis of this compound, a complex C30 triterpenoid found in the mushroom Tricholoma saponaceum, is a multi-step process orchestrated by a series of specialized enzymes. While the specific enzymatic machinery dedicated to this compound has not been fully elucidated, a comprehensive understanding can be inferred from the well-established principles of triterpenoid biosynthesis in fungi. nih.govnih.govfrontiersin.org The formation of its intricate carbon skeleton and subsequent functional group modifications are believed to follow a pathway involving several key classes of enzymes.
The initial stages of this compound biosynthesis are rooted in the mevalonate (B85504) (MVA) pathway, which is responsible for the production of the universal isoprene (B109036) building block, isopentenyl diphosphate (B83284) (IPP), and its isomer, dimethylallyl diphosphate (DMAPP). These five-carbon units are sequentially condensed to form larger prenyl diphosphates, culminating in the synthesis of the 30-carbon precursor, squalene. This fundamental part of the pathway is catalyzed by a series of enzymes common to most organisms that produce terpenoids.
The subsequent and more specialized enzymatic steps leading to the unique structure of this compound can be categorized into three main stages: cyclization, oxidation, and rearrangement.
Stage 1: Cyclization of 2,3-Oxidosqualene
The first committed step in the biosynthesis of most triterpenoids is the cyclization of 2,3-oxidosqualene. nih.govresearchgate.net This reaction is catalyzed by a class of enzymes known as oxidosqualene cyclases (OSCs). In fungi, the primary OSC involved in sterol biosynthesis is lanosterol (B1674476) synthase, which produces the tetracyclic triterpenoid lanosterol. nih.govnih.gov It is highly probable that a similar lanosterol synthase initiates the cyclization cascade that ultimately leads to the saponaceolide skeleton. The formation of the characteristic lanostane (B1242432) core is a critical prerequisite for the subsequent structural modifications.
Stage 2: Oxidative Modifications
Following the initial cyclization, the lanostane scaffold undergoes a series of oxidative modifications. These reactions are predominantly catalyzed by cytochrome P450 monooxygenases (CYP450s). nih.govfrontiersin.org This large and diverse family of enzymes is responsible for introducing hydroxyl groups and other oxygen-containing functionalities at specific positions on the triterpenoid backbone. These oxidative steps are crucial for increasing the polarity of the molecule and for creating reactive sites for further enzymatic transformations. While the specific CYP450s involved in this compound biosynthesis have not been identified, their action is evident from the various hydroxyl and carbonyl groups present in the final structure.
Stage 3: Rearrangement and Lactone Formation
The final stages in the biosynthesis of this compound likely involve enzymatic rearrangements and the formation of the characteristic γ-lactone ring. nih.gov The precise enzymes catalyzing these transformations are currently unknown but are likely highly specific to the Tricholoma genus. The formation of the lactone ring is a critical step in defining the biological activity of saponaceolides.
The table below summarizes the putative classes of enzymes involved in the biosynthesis of this compound, based on the general understanding of triterpenoid formation.
| Enzyme Class | Putative Function in this compound Biosynthesis | Precursor(s) | Product(s) |
| Squalene epoxidase | Epoxidation of squalene | Squalene | 2,3-Oxidosqualene |
| Oxidosqualene cyclase (e.g., Lanosterol synthase) | Cyclization of 2,3-oxidosqualene to form the initial tetracyclic triterpenoid skeleton. | 2,3-Oxidosqualene | Lanosterol or a similar lanostane-type precursor |
| Cytochrome P450 monooxygenases (CYP450s) | Hydroxylation and other oxidative modifications of the triterpenoid backbone. | Lanostane-type precursor | Oxidized lanostane intermediates |
| Uncharacterized enzymes (e.g., Baeyer-Villiger monooxygenases, dehydrogenases) | Rearrangement of the carbon skeleton and formation of the γ-lactone ring. | Oxidized lanostane intermediates | This compound |
It is important to note that the proposed enzymatic pathway for this compound is largely based on biosynthetic logic and analogy to other known triterpenoid pathways. Further research, including the identification and characterization of the biosynthetic gene cluster for saponaceolides in Tricholoma saponaceum, is required to definitively identify and characterize the specific enzymes involved in each step of this intricate biosynthetic process.
Chemical Synthesis and Structural Elucidation
Strategies for Total Synthesis of Saponaceolide B
The total synthesis of this compound has been a subject of considerable research, leading to the development of several key strategies to construct its intricate molecular framework.
The first enantioselective total synthesis of (+)-Saponaceolide B was a landmark achievement that confirmed the absolute stereochemistry of the natural product. researchgate.net A key aspect of this and other asymmetric syntheses is the establishment of the absolute stereochemistry at specific carbon centers, such as C-2′ and C-6′, early in the synthetic sequence. capes.gov.br One notable approach involves a conformationally and stereoelectronically controlled cyclization of a dihydroxyketone pyran intermediate to set the stereochemistry of the tricyclic spiroketal subunit. capes.gov.br Another strategy employed an asymmetric convergent synthesis of 2-epi-saponaceolide B, which provided a general blueprint for constructing the broader saponaceolide structure. capes.gov.br This synthesis involved the coupling of a lithium salt representing the left-hand portion of the molecule with a carbonyl derivative for the right-hand portion. capes.gov.br
The synthesis of the spiroketal portion often begins with readily available chiral starting materials or employs asymmetric reactions to install the necessary stereocenters. capes.gov.brnih.gov For instance, one synthesis of the spiroketal subunit initiated from geraniol (B1671447) and allyl malonate. nih.gov The inherent chirality of these starting materials or the stereocenters created through asymmetric transformations guide the formation of the subsequent stereocenters during the synthesis.
Convergent synthetic strategies, where different fragments of the molecule are synthesized separately and then coupled together, have been instrumental in the total synthesis of this compound. researchgate.netnih.gov A prominent example is the coupling of three main fragments: the spiroketal portion, the methylene-3,3-dimethylcyclohexane unit, and a final connecting piece. nih.gov
The strategic bond disconnection for fragment coupling is a critical consideration. In one approach, the C10′–C11′ bond was strategically formed by coupling a lithium salt of the left-hand fragment with a carbonyl-containing right-hand fragment. capes.gov.br Another key coupling reaction is a sulfone alkylation–desulfonylation sequence, which has been used to join the spiroketal portion to the methylene-3,3-dimethylcyclohexane unit. nih.gov The final fragment is often attached via a stereoselective Wittig reaction. nih.govresearcher.life This modular approach allows for flexibility and is crucial for the synthesis of analogues for structure-activity relationship studies. mdpi.com
A significant hurdle in the synthesis of this compound is controlling the stereochemistry, particularly of the cis-2,4-disubstituted 3,3-dimethylmethylenecyclohexane unit. researchgate.netnih.gov This cis configuration is thermodynamically less stable than the corresponding trans isomer, making its selective formation a challenge. researchgate.netmdpi.com Research has demonstrated that the cis-orientation of the substituents at the C(2) and C(6) carbons of the 1,1-dimethyl-5-methylenecyclohexane moiety is a counter-thermodynamic orientation. researchgate.netresearchgate.net
To overcome this, a cyclization event where the configuration is dictated by a carbopalladation step has been successfully employed to generate the less stable cis-disubstituted cyclohexane (B81311) unit. researchgate.netnih.gov Both the cycloisomerization of 1,7-enynes and an intramolecular Heck-type reaction have been shown to provide the desired cis product. researchgate.netnih.gov The stereochemical control in the formation of the spiroketal subunit is also critical and has been achieved through a conformationally and stereoelectronically controlled cyclization of a dihydroxyketone pyran intermediate. capes.gov.br
Several key reaction methodologies have been pivotal in the total synthesis of this compound.
Wittig Reaction: The Wittig reaction is a powerful tool for forming carbon-carbon double bonds and has been used to attach the final piece in a convergent synthesis of this compound. nih.govresearcher.life This reaction involves the treatment of an aldehyde or ketone with a phosphonium (B103445) ylide. wikipedia.org The stereoselectivity of the Wittig reaction is crucial for establishing the correct geometry of the alkene in the final product. researcher.life
Carbopalladation: Palladium-catalyzed reactions, particularly carbopalladation, have been essential for constructing the challenging cis-disubstituted cyclohexane ring. researchgate.netnih.gov This process involves the addition of an organopalladium species across a carbon-carbon multiple bond. nih.gov The intramolecular carbopalladation of tethered alkynes is a key step in forming the cyclohexane ring with the desired stereochemistry. nih.gov
Oxa-Michael Approach: The oxa-Michael reaction, or intramolecular conjugate addition of an oxygen nucleophile, is a key strategy for constructing the spiroketal core of this compound. This reaction involves the cyclization of a dihydroxyketone intermediate, where the stereochemical outcome is controlled by the conformation of the transition state. capes.gov.br
The following table summarizes the key reaction methodologies and their applications in the synthesis of this compound:
| Reaction Methodology | Application in this compound Synthesis | References |
| Wittig Reaction | Formation of a carbon-carbon double bond to attach the final fragment of the molecule. | nih.govresearcher.life |
| Carbopalladation | Construction of the thermodynamically less stable cis-disubstituted cyclohexane unit. | researchgate.netnih.gov |
| Oxa-Michael Approach | Formation of the spiroketal subunit through intramolecular cyclization. | capes.gov.br |
| Sulfone Alkylation | Coupling of the spiroketal portion with the cyclohexane unit. | nih.gov |
Synthesis of this compound Analogues and Derivatives
The synthesis of analogues and derivatives of this compound is crucial for understanding how its structure relates to its biological activity.
The synthesis of 2-epi-saponaceolide B, a diastereomer of the natural product, also provided valuable insights. capes.gov.brresearchgate.net The development of a general synthetic approach that allows for the creation of various diastereomers is essential for comprehensive structure-activity relationship (SAR) studies. mdpi.com By creating a library of analogues with modifications to the spiroketal, the cyclohexane unit, and the side chain, researchers can identify the key structural features required for potent and selective biological activity. nih.gov
Chemical Conversions to Related Natural Products (e.g., Tricholopardins)
This compound, a chemically labile triterpenoid (B12794562), has been the subject of chemical conversion studies to explore its stability and to establish stereochemical relationships with other related natural products. nih.gov These investigations have successfully demonstrated the transformation of this compound into other structurally similar compounds, such as the tricholopardins.
Research has shown that this compound can be converted to tricholopardin D through a thermal rearrangement reaction. nih.govresearchgate.net Similarly, its analogue, saponaceolide A, can be converted to tricholopardin C under the same conditions. nih.govnih.gov This conversion is significant as it was instrumental in elucidating the absolute configuration of tricholopardins C and D. researchgate.netnih.gov By converting saponaceolide A, whose absolute configuration was previously established, to tricholopardin C, the stereochemistry at key chiral centers (C-20 and C-24) in tricholopardin C was confirmed to be S. nih.gov A similar conversion of this compound led to the formation of a product with NMR data identical to that of natural tricholopardin D, thereby establishing its absolute configuration. researchgate.netnih.gov
The chemical conversion was achieved by heating a solution of the respective saponaceolide in toluene (B28343). nih.gov More specifically, saponaceolides A and B were refluxed in toluene at 120°C for 12 hours to yield tricholopardins C and D, respectively. nih.govresearchgate.net This thermal instability highlights the delicate nature of saponaceolides. nih.gov In one study, additional samples of tricholopardin C (3.5 mg) and tricholopardin D (2.1 mg) were prepared via this chemical conversion method from saponaceolides A and B to supplement the material isolated from natural sources for further studies. nih.gov
The following table summarizes the key details of the chemical conversion of this compound and its analogue saponaceolide A to their corresponding tricholopardins.
Table 1: Chemical Conversion of Saponaceolides to Tricholopardins
| Starting Material | Product | Reagents and Conditions | Purpose/Outcome | Reference |
|---|---|---|---|---|
| This compound | Tricholopardin D | Toluene, 120°C, 12 h (reflux) | Elucidation of the absolute configuration of Tricholopardin D; demonstration of thermal instability. | nih.govresearchgate.netnih.gov |
These directed chemical conversions underscore the close biosynthetic and structural relationship between the saponaceolide and tricholopardin families of natural products.
Biological Activities and Mechanistic Investigations of Saponaceolide B
Antiproliferative and Cytotoxic Activities in Cellular Models
Saponaceolide B has demonstrated significant antiproliferative and cytotoxic effects against a range of human tumor cell lines in various in vitro studies.
Effects on Human Tumor Cell Lines (e.g., LoVo, MCF-7, Hela)
This compound has been shown to be strongly cytotoxic against various human tumor cell lines, indicating its potential as an antitumor drug. researchgate.netnih.govresearchgate.net Its efficacy has been evaluated against several well-established cancer cell lines, including those from colon, breast, and cervical cancers.
Notably, it exhibited potent activity against the LoVo human colon cancer cell line with a reported IC50 value of 163 ng/ml. cabidigitallibrary.org In studies involving breast cancer, this compound showed significant cytotoxicity against the MCF-7 cell line, with IC50 values reported as 4.7 μM and 12.2 µM in different studies. researchgate.netscispace.com Furthermore, its cytotoxic effects have been observed against the HeLa cervical cancer cell line, with a reported IC50 value of 9.7 μM. researchgate.netscispace.com
The antiproliferative activity of this compound extends to other cancer cell lines as well. For instance, it has been tested against HL-60 (leukemia), SMMC-7721 (liver cancer), and SW480 (colon cancer) cells, with IC50 values of 12.2 µM, 19.3 µM, and 1.4 µM, respectively. researchgate.net However, its activity against the A-549 lung cancer cell line was found to be lower, with an IC50 value greater than 40 µM. researchgate.net
Table 1: Cytotoxic Activity of this compound against Human Tumor Cell Lines
| Cell Line | Cancer Type | IC50 Value |
|---|---|---|
| LoVo | Colon Cancer | 163 ng/ml cabidigitallibrary.org |
| MCF-7 | Breast Cancer | 4.7 µM researchgate.netscispace.com |
| MCF-7 | Breast Cancer | 12.2 µM researchgate.net |
| HeLa | Cervical Cancer | 9.7 µM researchgate.netscispace.com |
| HL-60 | Leukemia | 12.2 µM researchgate.net |
| SMMC-7721 | Liver Cancer | 19.3 µM researchgate.net |
| SW480 | Colon Cancer | 1.4 µM researchgate.net |
| A-549 | Lung Cancer | >40 µM researchgate.net |
Differential Cytotoxicity Profiling
Research has highlighted the differential cytotoxicity of saponaceolides, suggesting that the entire molecular structure is crucial for both the specificity and potency of their antitumor activity. researchgate.net The mean graph profiles of the right-hand lactone moiety of this compound did not align with the characteristic patterns of differential cytotoxicity observed for the whole Saponaceolide A and B molecules in the National Cancer Institute's human disease-oriented tumor screening panel. researchgate.net This indicates that the unique and complex structure of this compound as a whole is necessary for its specific cytotoxic effects.
Molecular and Cellular Mechanisms of Action
To understand the basis of its potent cytotoxic activity, researchers have begun to unravel the molecular and cellular mechanisms through which this compound exerts its effects.
Induction of Apoptosis Pathways
A key mechanism underlying the anticancer activity of this compound is the induction of apoptosis, or programmed cell death, in cancer cells. mdpi.com Studies have shown that many cytotoxic agents used in cancer therapy function by triggering this process. mdpi.com While the precise apoptotic pathways activated by this compound are still under detailed investigation, the induction of apoptosis in MCF-7 cells has been briefly studied. researchgate.netscispace.com Apoptosis can be initiated through either the intrinsic (mitochondria-dependent) or extrinsic pathway, both of which converge on the activation of a family of proteases called caspases. mdpi.com It is also possible for saponins (B1172615) to induce caspase-independent apoptosis. mdpi.com
Modulation of Intracellular Signaling Cascades (e.g., potential involvement of Hedgehog/Hippo pathways, c-Myc regulation)
Emerging evidence suggests that this compound may modulate key intracellular signaling cascades that are often dysregulated in cancer. There is speculation about the potential involvement of the Hedgehog and Hippo pathways in the mechanism of action of compounds with similar structural motifs. researchgate.net The Hedgehog signaling pathway is crucial in embryonic development and its aberrant activation is linked to various cancers. researchgate.net The Hippo pathway is also a key regulator of organ size and its components can act as tumor suppressors. nih.govnih.gov Notably, the Hedgehog pathway can act upstream of the Hippo pathway. nih.gov
Furthermore, the regulation of the c-Myc oncogene has been implicated as a potential mechanism for the anticancer effects of related compounds. nih.govresearchgate.net c-Myc is a critical transcription factor that controls cell proliferation, growth, and apoptosis, and its dysregulation is a hallmark of many human cancers. medchemexpress.comrsc.org Some natural compounds have been shown to suppress cancer stem cells through the regulation of c-Myc. researchgate.netresearchgate.netresearchgate.net
Identification of Pharmacological Targets
The identification of specific pharmacological targets of this compound is an ongoing area of research. Given its potent and specific cytotoxic profile, it is likely that this compound interacts with one or more key molecular targets within cancer cells to exert its effects. The complex spiroketal structure of this compound is a feature found in other biologically active natural products with interesting antitumor activities, suggesting that this structural motif may be important for its interaction with cellular targets. researchgate.net The process of identifying such targets is a critical step in drug discovery and can involve various strategies, including fragment-based drug discovery and the study of protein-protein interactions. frontiersin.org
In Silico Target Prediction Methodologies
In silico target prediction, or target fishing, represents a crucial first step in elucidating the mechanism of action for bioactive compounds like this compound, for which the molecular targets may be unknown. mdpi.com These computational approaches utilize the known chemical structure of a molecule to predict potential protein interactions, thereby generating hypotheses for subsequent experimental validation. nih.gov The methodologies are broadly categorized into ligand-based and receptor-based approaches. semanticscholar.org
Ligand-based methods operate on the principle that structurally similar molecules are likely to have similar biological activities and bind to similar targets. nih.gov This category includes techniques such as shape screening, which measures the three-dimensional similarity between the query molecule and a database of ligands with known targets. frontiersin.org Other similarity-based methods use 2D molecular fingerprints to compare the query compound against extensive databases, ranking potential targets based on the Tanimoto coefficient or other similarity metrics of their known ligands. semanticscholar.org
Receptor-based approaches, conversely, rely on the three-dimensional structure of potential protein targets. mdpi.com Reverse docking (or inverse docking) is a prominent technique in this class, where the small molecule is computationally docked into the binding sites of a large collection of crystallographically determined protein structures. frontiersin.org The aim is to identify proteins to which the molecule can bind with high affinity and favorable energetics. Another powerful receptor-based method is pharmacophore screening. This involves creating a model of the essential structural features of the query molecule required for biological activity and then searching for protein active sites that complement this pharmacophore. mdpi.comfrontiersin.org These computational strategies are instrumental in narrowing down the vast number of potential cellular targets for a natural product like this compound, guiding research toward the most promising candidates for experimental investigation.
Experimental Validation of Molecular Targets in Preclinical Models
Following the generation of hypotheses through in silico prediction, experimental validation in preclinical models is essential to confirm the molecular targets and functional effects of a compound. drugtargetreview.comwjbphs.com This process provides crucial evidence that modulating a specific target with the compound leads to a desired biological outcome. wjbphs.com The two primary, complementary strategies for target validation are chemical validation and genetic validation. nih.gov
Chemical validation involves using the small molecule itself or a close analog to demonstrate a biological effect in a cellular or organismal model. nih.gov For this compound, its cytotoxic activity has been evaluated in in vitro preclinical models. Specifically, its potent growth inhibitory effects were observed in the human colon adenocarcinoma cell line (LoVo). d-nb.infoczechmycology.org This type of cell-based mechanistic study helps to confirm the antiproliferative potential of the compound in a cancer-relevant context. drugtargetreview.com
Genetic validation techniques involve manipulating the expression of the predicted target gene within a model system to see if it replicates the effect of the compound. wjbphs.com Methods such as RNA interference (RNAi) or CRISPR-Cas9 gene editing can be used to knock down or knock out the expression of a specific protein. liveonbiolabs.comnih.gov If the cellular phenotype resulting from the genetic modification mimics the phenotype observed after treatment with the compound, it provides strong evidence that the protein is indeed the correct target. nih.gov The use of animal models, such as xenograft models where human tumor cells are implanted into immunocompromised mice, can further validate a target's relevance to disease pathology in a more complex in vivo system. wjbphs.com
Comparative Biological Activity with Related Saponaceolides and Other Tricholoma Metabolites
This compound is a member of the saponaceolides, a group of triterpenoids isolated from mushrooms of the Tricholoma genus, which exhibit notable biological activities. d-nb.infonih.gov The cytotoxic potency of this compound has been documented and can be compared with that of its structural analogs and other metabolites from the same genus to understand structure-activity relationships.
This compound demonstrated potent cytotoxicity against the human colon adenocarcinoma cell line (LoVo) with a 50% inhibitory dose (ID50) of 163 ng/mL. d-nb.info In the same study, Saponaceolide A was found to be less active, with an ID50 value of 450 ng/mL against the LoVo cell line. d-nb.info Other related compounds, Saponaceolide F and Saponaceolide J, have shown high cytotoxicity against a panel of five human cancer cell lines, with IC50 values equal to or less than 10 μM, a potency reported to be greater than the conventional chemotherapy drug cisplatin (B142131) in the same assays. mdpi.com Furthermore, another related compound, Saponaceolide Q, has also demonstrated cytotoxicity against four different human cancer cell lines. d-nb.info
Beyond the saponaceolide family, other Tricholoma metabolites also show significant bioactivity. For instance, Tricholopardin C, which can be derived from this compound through chemical conversion, exhibits strong cytotoxicity against the human breast cancer cell line MCF-7 (IC50 of 4.7 μM) and the human cervical cancer cell line HeLa (IC50 of 9.7 μM). d-nb.info This activity was linked to the induction of apoptosis. d-nb.info In contrast, Tricholopardin A displayed potent anti-inflammatory activity by inhibiting nitric oxide production in lipopolysaccharide-induced RAW264.7 macrophages with a 50% inhibitory concentration (IC50) of 0.08 μM. d-nb.info
Table 1. Comparative Cytotoxicity of this compound and Related Compounds
| Compound | Cell Line | Activity Measurement | Value | Reference |
|---|---|---|---|---|
| This compound | LoVo (human colon adenocarcinoma) | ID50 | 163 ng/mL | d-nb.info |
| Saponaceolide A | LoVo (human colon adenocarcinoma) | ID50 | 450 ng/mL | d-nb.info |
| Saponaceolide F | HL-60, A-549, HepG2, Caki-1, MCF-7 | IC50 | ≤ 10 µM | mdpi.com |
| Saponaceolide J | HL-60, A-549, HepG2, Caki-1, MCF-7 | IC50 | ≤ 10 µM | mdpi.com |
| Tricholopardin C | MCF-7 (human breast cancer) | IC50 | 4.7 µM | d-nb.info |
| Tricholopardin C | HeLa (human cervical cancer) | IC50 | 9.7 µM | d-nb.info |
| Tricholopardin A | RAW264.7 (macrophage) | IC50 | 0.08 µM | d-nb.info |
Structure Activity Relationship Sar Studies of Saponaceolide B
Elucidation of Essential Structural Features for Bioactivity
Investigations into the SAR of Saponaceolide B have revealed that its potent cytotoxicity is not attributable to a single, isolated pharmacophore but rather to the synergistic contribution of its entire, complex structure. Early studies highlighted the importance of the complete molecular framework for maintaining both the potency and the specific profile of its antitumor activity. researchgate.net
A key finding was that isolated fragments of the molecule exhibit significantly diminished bioactivity. For instance, the enantioselective synthesis and subsequent biological evaluation of the right-hand lactone moiety of this compound demonstrated that this fragment alone does not replicate the characteristic and powerful cytotoxicity of the parent compound. researchgate.net This underscores the necessity of the complete structure for its biological action.
Furthermore, research has pointed to the α-alkylidene-γ-butyrolactone unit as a significant contributor to the bioactivity of saponaceolides. researchgate.net This functional group is a common feature in many biologically active natural products and is often involved in covalent interactions with biological macromolecules. The spiroketal moiety is another critical structural subunit found in many bioactive natural products, and its rigid conformation helps to define the spatial orientation of other functional groups, which is often strongly correlated with biological activity. researchgate.net
Impact of Specific Functional Groups and Stereochemistry on Biological Efficacy
The cytotoxicity of this compound has been compared to that of its close analogue, Saponaceolide A. Studies have shown that this compound is significantly more cytotoxic. For example, against the LoVo human colon adenocarcinoma cell line, this compound exhibited an IC50 of 0.163 µg/mL, whereas Saponaceolide A had an IC50 of 0.450 µg/mL. cabidigitallibrary.org This suggests that the structural differences between the two, though subtle, have a profound impact on their cytotoxic potency. The conversion of Saponaceolide A and B into Tricholopardin C and D, respectively, also leads to changes in cytotoxicity, providing further insight into the SAR. nih.gov Tricholopardin C, derived from Saponaceolide A, showed IC50 values of 4.7 µM against MCF-7 and 9.7 µM against HeLa cell lines. nih.gov
Stereochemistry plays a pivotal role, particularly in the spiroketal and cyclohexane (B81311) moieties. The synthesis of 2-epi-saponaceolide B, a diastereomer of the natural product, was undertaken to probe the importance of the stereocenter at C-2. researchgate.net The fact that the cis-orientation of the two substituents on the 1,1-dimethyl-5-methylenecyclohexane ring is thermodynamically less stable yet is the configuration found in the natural product suggests its importance for the specific conformation required for bioactivity. researchgate.net There is a strong correlation between the stereochemistry of the spiroketal and bioactivity in many natural products. researchgate.net
| Compound | Cell Line | IC50 | Reference |
|---|---|---|---|
| Saponaceolide A | LoVo | 0.450 µg/mL | cabidigitallibrary.org |
| This compound | LoVo | 0.163 µg/mL | cabidigitallibrary.org |
| Tricholopardin C (from Saponaceolide A) | MCF-7 | 4.7 µM | nih.gov |
| HeLa | 9.7 µM | ||
| Tricholopardin D (from this compound) | MCF-7 | > 10 µM | nih.gov |
| HeLa | > 10 µM |
Design and Synthesis of this compound Analogues for SAR Profiling
The total synthesis of this compound has been a significant achievement in organic chemistry, not only for confirming its complex structure and absolute stereochemistry but also for opening the door to the rational design and synthesis of analogues for detailed SAR studies. nih.govresearchgate.net By systematically modifying different parts of the molecule, chemists can probe the function of each structural element.
A key strategy in SAR profiling is the synthesis of diastereomers. The enantioselective total synthesis of 2-epi-saponaceolide B, a diastereomer of the natural product, was a crucial step in understanding the role of the stereochemistry at the C-2 position. researchgate.net Such syntheses provide a general approach to constructing the saponaceolide framework, allowing for the creation of a library of related compounds. researchgate.net
The modular nature of some synthetic routes, where different fragments of the molecule are synthesized separately and then coupled, is particularly advantageous for creating analogues. nih.govmdpi.com For example, the synthesis of this compound was achieved by coupling three main fragments. By creating variations of each fragment, a diverse range of analogues can be produced and their biological activities evaluated. This approach allows for a systematic exploration of the SAR, potentially leading to the discovery of compounds with improved therapeutic properties, such as enhanced potency, greater selectivity for cancer cells, or better metabolic stability.
Chemical Stability and Reactivity in Research Contexts
Thermal and pH-Dependent Degradation of Saponaceolide B
Research has consistently shown that this compound is a thermally sensitive molecule. mdpi.comresearchgate.net Studies indicate that its structure is compromised at temperatures exceeding 100°C, rendering it unable to survive conditions such as the conventional cooking of mushrooms. mdpi.com This thermal instability is a critical characteristic, defining the parameters within which the compound can be effectively studied.
While it is established that this compound is readily degradable under acidic conditions, the specific pH thresholds for its degradation have not been extensively detailed in the available literature. mdpi.comresearchgate.net However, the known sensitivity to acid implies that its stability is significantly reduced in low-pH environments. This general acidic instability, combined with its thermal lability, underscores the compound's delicate nature. mdpi.com Experiments involving dissolving this compound in non-stabilized chloroform, which can generate acidic species, resulted in its disappearance and the formation of several degradation products, though these did not include terreolides. mdpi.com
| Condition | Observation | Source |
|---|---|---|
| Temperature > 100°C | Structure does not survive; compound degrades. | mdpi.com |
| Heating at 120°C in toluene (B28343) | Converts to Tricholopardin D after 12 hours. | mdpi.com |
| Acidic Conditions | Easily degradable; specific pH range not fully defined. | mdpi.comresearchgate.net |
| Non-stabilized CHCl3 | Degradation into several unidentified products. | mdpi.com |
Chemical Conversions and Rearrangements of this compound to Related Compounds (e.g., Tricholopardins)
The thermal instability of this compound is directly linked to its chemical conversion into other related compounds. A significant and well-documented rearrangement is its conversion to Tricholopardin D. mdpi.comresearchgate.net This transformation occurs when this compound is heated in a toluene solution at 120°C for 12 hours. mdpi.comresearchgate.net This specific conversion confirms the structural relationship between the saponaceolide and tricholopardin families of triterpenoids. researchgate.net
It was also hypothesized that the trioxaspiroketal moiety of terreolides could be derived from the saponaceolide skeleton through rearrangement or oxidative reactions. mdpi.com However, experimental studies have refuted this, demonstrating that this compound is not converted to terreolides, either enzymatically within the mushroom's fruiting bodies, by heating, or under acidic conditions. mdpi.com
| Reactant | Conditions | Product | Source |
|---|---|---|---|
| This compound | Toluene, 120°C, 12 hours | Tricholopardin D | mdpi.comresearchgate.net |
| Saponaceolide A | Toluene, 120°C, 12 hours | Tricholopardin C | mdpi.com |
Implications for Extraction, Purification, and In Vitro Study Protocols
The inherent chemical lability of this compound has profound implications for its laboratory handling, particularly during extraction, purification, and the execution of in vitro assays. mdpi.comresearchgate.net The recognition that this compound is easily degraded by heat and acid necessitates the development of specialized protocols to maintain its structural integrity. mdpi.comresearchgate.net
For instance, extraction procedures must be designed to avoid high temperatures. A successful protocol involved soaking and mincing fresh fungal fruiting bodies in ethyl acetate (B1210297) while maintaining a temperature below 4°C with an external ice bath. mdpi.com This low-temperature approach is crucial to prevent thermal degradation and the potential formation of artifacts, ensuring that the isolated compound is in its natural form. researchgate.net Careful analysis of extraction products has confirmed that under these controlled conditions, derivatives such as Saponaceolides H-S or terreolides are not formed, indicating they are not artifacts of the extraction process. mdpi.com
Similarly, for purification and storage, exposure to acidic conditions must be minimized. The use of non-stabilized solvents that can become acidic over time, like chloroform, should be avoided to prevent unintended degradation. mdpi.com
Future Research Directions and Translational Potential
Advanced Mechanistic Studies on Saponaceolide B's Biological Actions
This compound has demonstrated potent cytotoxic activity against various human cancer cell lines, pointing to its potential as an antitumor agent. mdpi.comcabidigitallibrary.orgresearchgate.netmdpi.com Initial studies have shown it to be a strong growth inhibitor of cancer cells, with one report briefly mentioning an investigation into its mechanism for inducing apoptosis in MCF-7 cells. researchgate.netresearchgate.net However, a comprehensive understanding of its molecular mechanism of action remains a critical area for future research.
Advanced studies are required to elucidate the specific intracellular targets and signaling pathways modulated by this compound. Key research questions include identifying the protein receptors or enzymes it directly binds to, understanding how it triggers apoptosis, and determining its effects on the cell cycle. Investigating its potential to act as a DNA or protein alkylating agent could also provide valuable insights. cabidigitallibrary.org Such mechanistic clarity is essential for identifying predictive biomarkers for its activity and for rationally designing next-generation analogues with improved therapeutic indices.
Development of Novel Synthetic Routes for this compound and its Biologically Active Analogues
The limited availability of this compound from its natural source, the mushroom Tricholoma saponaceum, necessitates the development of efficient and scalable synthetic routes. The first total synthesis of (+)-Saponaceolide B, accomplished in 1999, provided a foundational pathway and confirmed the compound's absolute stereochemistry. researchgate.netnih.govmdpi.com This convergent approach involved the assembly of three key fragments through strategic reactions, including a sulfone alkylation-desulfonylation sequence and a stereoselective Wittig reaction. nih.govresearcher.lifesemanticscholar.org
| Synthetic Strategy | Key Features | Reported Application | Reference |
|---|---|---|---|
| Convergent Total Synthesis | Coupling of three fragments; Sulfone alkylation-desulfonylation; Stereoselective Wittig reaction. | First total synthesis of (+)-Saponaceolide B. | nih.govsemanticscholar.org |
| Asymmetric Convergent Synthesis | Coupling of a lithium salt fragment with a carbonyl-containing fragment. | Synthesis of 2-epi-saponaceolide B. | researchgate.netresearchgate.net |
| Modular Synthesis Approach | Assembly from distinct structural units, allowing for variation. | Proposed for generating analogues for structure-activity relationship (SAR) studies. | mdpi.com |
Chemo-Enzymatic and Biomimetic Synthesis Approaches for this compound Production
To overcome the challenges of complex, multi-step chemical syntheses, researchers are exploring more sustainable and efficient methods like chemo-enzymatic and biomimetic synthesis. Chemo-enzymatic approaches integrate the high selectivity of enzymes with the versatility of chemical reactions. frontiersin.orgnih.govnih.gov This strategy could be applied to this compound synthesis by using enzymes, such as lipases or oxidoreductases, to perform specific stereoselective transformations that are difficult to achieve through traditional chemistry, potentially simplifying the synthesis of chiral intermediates. researchgate.netmdpi-res.comcapes.gov.br
Biomimetic synthesis seeks to replicate nature's own synthetic pathways in the laboratory. frontiersin.org For this compound, this could involve a synthesis designed around a key cyclization event that mimics the proposed biosynthetic formation of its complex ring systems. researchgate.netresearchgate.net For instance, a biomimetic strategy might employ a late-stage acetalization to form the characteristic AB ring system. researchgate.net Such approaches can often lead to more efficient and elegant syntheses by drawing inspiration from the enzymatic machinery of the producing organism. rsc.org
Exploration of this compound in Combination Therapies and Multi-Targeting Strategies
The future clinical application of potent cytotoxic agents like this compound may be enhanced through combination therapies. By pairing this compound with other anticancer drugs, it may be possible to achieve synergistic effects, where the combined therapeutic outcome is greater than the sum of the individual drug effects. plos.org Such strategies can help overcome drug resistance, reduce the required doses of individual agents (thereby minimizing toxicity), and target cancer through multiple mechanisms. plos.org Future research should explore combinations of this compound with established chemotherapeutics or targeted agents. An important mechanism to investigate would be chemosensitization, where one compound makes cancer cells more susceptible to the action of the second drug. plos.org
Furthermore, investigating whether this compound itself acts on multiple intracellular targets is a worthwhile endeavor. Many effective natural product drugs derive their efficacy from interacting with several biological pathways simultaneously. Understanding if this compound has such multi-targeting capabilities could explain its potent cytotoxicity and guide its development. The concept of drug-drug synergy can also be mediated by allosteric effects within biological macromolecules like chromatin, where the binding of one drug can facilitate the action of another at a distant site, a principle that could be explored for this compound. nih.gov
Application of Computational Chemistry and Artificial Intelligence in this compound Research
The fields of computational chemistry and artificial intelligence (AI) are revolutionizing drug discovery and development. nso-journal.org These powerful tools offer significant potential for accelerating this compound research. Computational modeling, including techniques like molecular docking and density functional theory (DFT), can be used to predict the biological targets of this compound and to study its binding interactions at an atomic level. nih.govmdpi.com This can help elucidate its mechanism of action and rationalize its observed biological activities.
Q & A
Basic Research Questions
Q. What methodological approaches are recommended for isolating Saponaceolide B from natural sources?
- Answer : Isolation typically involves solvent extraction followed by chromatographic techniques (e.g., column chromatography, HPLC). Key steps include:
- Solvent selection : Polar/non-polar solvents based on compound solubility .
- Fraction monitoring : TLC or HPLC-MS to track fractions containing this compound .
- Purity validation : NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) for structural confirmation .
- Critical Note : Replication requires detailed documentation of solvent ratios, column parameters, and temperature conditions to ensure reproducibility .
Q. How can researchers assess the purity and stability of this compound in experimental settings?
- Answer :
- Purity : Combine HPLC (≥95% peak area) with spectroscopic consistency (NMR, IR) .
- Stability : Conduct accelerated degradation studies under varying pH, temperature, and light conditions, analyzed via LC-MS .
- Data Reporting : Use tables to compare degradation products across conditions (e.g., Table 1: Degradation Kinetics of this compound), ensuring self-explanatory footnotes .
Q. What spectroscopic and computational tools are essential for initial characterization of this compound?
- Answer :
- Core Tools :
- NMR : Assign proton/carbon signals and compare with published data for related triterpenoids .
- X-ray crystallography : Resolve crystal structure for absolute stereochemistry .
- In silico modeling : Predict physicochemical properties (e.g., LogP, solubility) using tools like Schrödinger Suite .
- Data Integration : Cross-validate computational predictions with experimental results to address discrepancies .
Advanced Research Questions
Q. How can researchers design experiments to resolve contradictions in reported bioactivity data for this compound?
- Answer :
- Multi-assay validation : Test bioactivity (e.g., cytotoxicity, anti-inflammatory effects) across independent cell lines/animal models to rule out context-specific biases .
- Dose-response analysis : Use nonlinear regression models (e.g., GraphPad Prism) to compare EC₅₀ values between studies .
- Metadata scrutiny : Evaluate differences in solvent carriers, incubation times, or assay protocols that may explain variability .
- Example Table :
Table 2: Comparative Bioactivity of this compound Across Studies
- Example Table :
| Study | Assay Type | EC₅₀ (μM) | Key Variables |
|---|---|---|---|
| A | MTT assay | 12.3 | DMSO carrier, 24h incubation |
| B | LDH assay | 8.7 | Ethanol carrier, 48h incubation |
Q. What strategies are effective for elucidating the mechanism of action of this compound at the molecular level?
- Answer :
- Omics integration : Perform transcriptomics/proteomics to identify dysregulated pathways (e.g., NF-κB, MAPK) .
- Target validation : Use siRNA knockdown or CRISPR-Cas9 to confirm candidate targets .
- Structural dynamics : Apply molecular dynamics simulations to study ligand-receptor interactions (e.g., AutoDock Vina) .
- Ethical Consideration : Ensure omics data are deposited in public repositories (e.g., GEO, PRIDE) for transparency .
Q. How can structural modifications of this compound enhance its bioactivity while minimizing toxicity?
- Answer :
- SAR studies : Synthesize analogs with modifications to hydroxyl groups or side chains and compare bioactivity/toxicity profiles .
- Toxicity screening : Use zebrafish embryos or 3D organoids to assess acute/chronic effects .
- Data Presentation : Include dose-response curves and toxicity indices in supplementary materials .
Data Management & Reporting
Q. What ethical and methodological standards apply when publishing conflicting data on this compound?
- Answer :
- Transparency : Disclose all experimental conditions (e.g., reagent batches, instrument calibration) in supplementary files .
- Contradiction analysis : Use funnel plots or sensitivity analyses to assess bias in reported results .
- Ethical reporting : Avoid selective data omission; discuss limitations in the "Discussion" section .
Q. How should researchers prepare supplementary materials to support reproducibility of this compound studies?
- Answer :
- Required Content :
- Raw NMR/HPLC spectra (as .cif or .raw files) .
- Step-by-step protocols for critical steps (e.g., column chromatography gradients) .
- Annotated code for computational analyses .
- Formatting : Number files sequentially (e.g., S1_Experimental_Protocols.docx) and reference them in the main text .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
